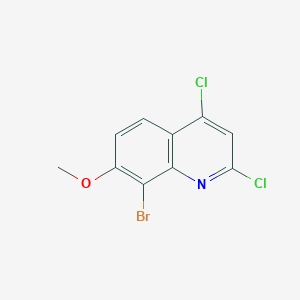
8-Bromo-2,4-dichloro-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
8-Bromo-2,4-dichloro-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
8-Bromo-2,4-Dichloroquinazoline: Similar in structure but with a quinazoline ring instead of quinoline.
8-Chloro-2,4-dichloro-7-methoxyquinoline: Similar but with a chlorine atom instead of bromine.
8-Bromo-2,4-dichloro-7-hydroxyquinoline: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
8-Bromo-2,4-dichloro-7-methoxyquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
8-Bromo-2,4-dichloro-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme modulation effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₅BrCl₂N. The compound features a bromine atom at the 8-position, dichloro groups at the 2 and 4-positions, and a methoxy group at the 7-position. This unique arrangement contributes to its distinct chemical behavior and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including human lung carcinoma (A549) and cervical adenocarcinoma (HeLa).
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reported that it demonstrates inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| MRSA | 24 | 15 |
| E. coli | 20 | 30 |
| S. aureus | 22 | 25 |
The results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Enzyme Modulation
This compound has been shown to modulate the activity of various enzymes, particularly kinases and phosphatases involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor by binding to the active sites of these enzymes.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several derivatives of quinoline compounds, including this compound. They found that this compound exhibited potent cytotoxicity against A549 cells with an IC50 value of 5.6 µM. The study also noted increased apoptosis markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against MRSA and other resistant strains. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .
特性
CAS番号 |
1254256-54-6 |
|---|---|
分子式 |
C10H6BrCl2NO |
分子量 |
306.97 g/mol |
IUPAC名 |
8-bromo-2,4-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3 |
InChIキー |
VTUOWSJJIRXSJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















